

Introduction: Strategizing the ADME Assessment of a Novel Oxetane-Containing Compound

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Compound of Interest

Compound Name: (2S)-1-[(oxetan-3-yl)amino]propan-2-ol
CAS No.: 1689956-55-5
Cat. No.: B6599190

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(2S)-1-[(oxetan-3-yl)amino]propan-2-ol is a small molecule featuring two key structural motifs of interest in modern medicinal chemistry: a chiral aminopropanol backbone and an oxetane ring. The aminopropanol structure is found in many pharmacologically active agents, notably as a cornerstone of beta-blocker pharmacology.[1][2] The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction as a versatile tool in drug design.[3] Its incorporation can improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent amines.[4][5][6] These attributes make oxetanes attractive for replacing less favorable groups like gem-dimethyl or carbonyl functionalities.[6][7]

The early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of successful drug development.[8] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts and preventing the costly advancement of candidates with suboptimal pharmacokinetic profiles.[9][10] This guide outlines a comprehensive strategy for the early-stage in vitro and in vivo ADME profiling of **(2S)-1-[(oxetan-3-yl)amino]propan-2-ol**, providing both the scientific rationale and detailed experimental protocols necessary for its execution.

Absorption: Predicting Oral Bioavailability

A primary objective in early ADME profiling is to assess the potential for oral absorption. Key to this is understanding a compound's permeability across the intestinal epithelium. We will employ a tiered approach, starting with a high-throughput artificial membrane assay, followed by a more biologically relevant cell-based model.

In Vitro Permeability Assessment

1.1.1 Rationale for Assay Selection

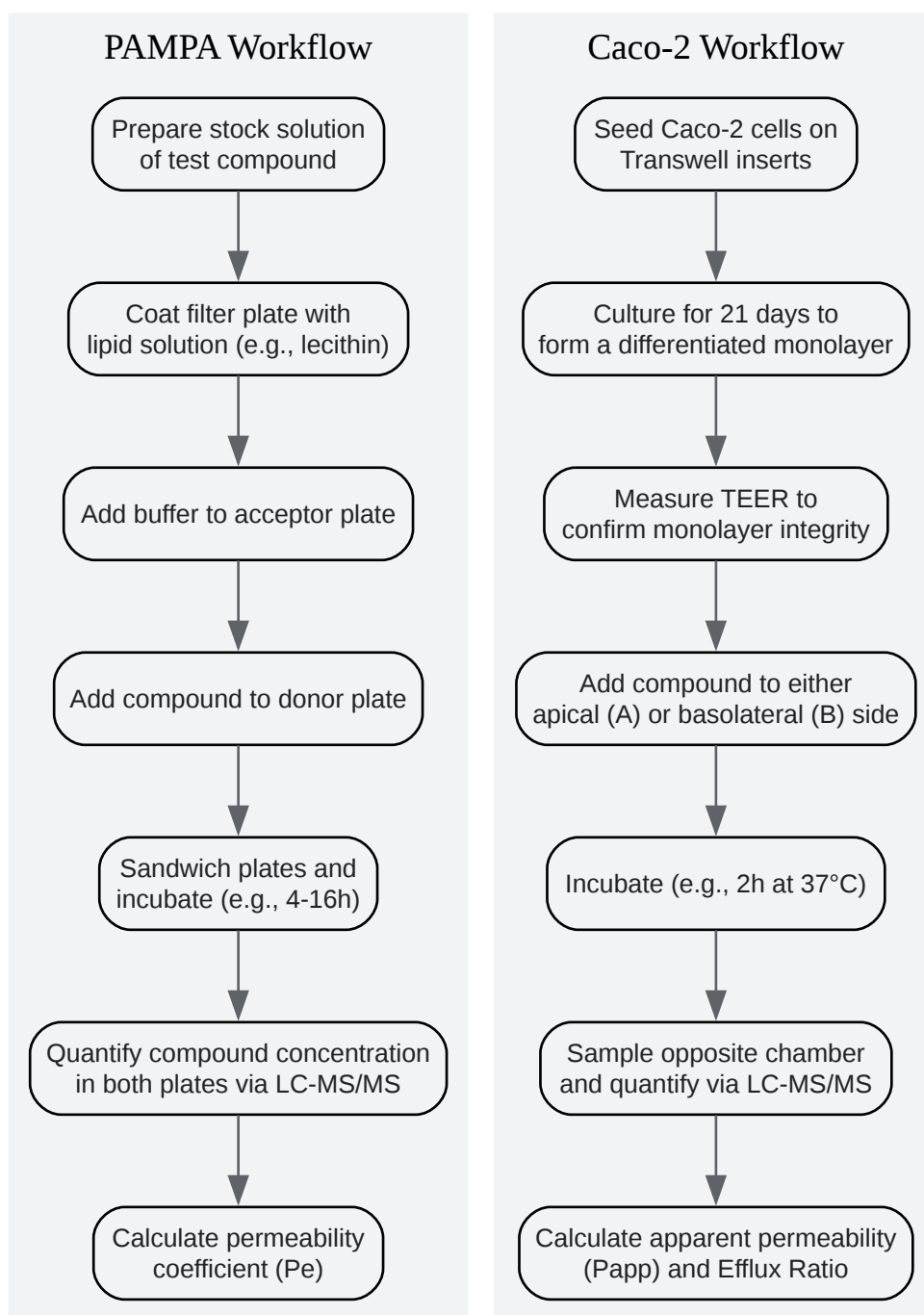
- **Parallel Artificial Membrane Permeability Assay (PAMPA):** This non-cell-based assay is a rapid and cost-effective method to predict passive, transcellular intestinal absorption.^[10] It serves as an excellent initial screen to rank-order compounds based on their lipophilicity and ability to cross a lipid barrier.
- **Caco-2 Permeability Assay:** As the industry standard, this assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.^[10] It provides a more comprehensive picture by accounting for both passive diffusion and active transport mechanisms, as well as potential efflux by transporters like P-glycoprotein (P-gp).

1.1.2 Data Presentation: Expected Permeability Profile

The combination of PAMPA and Caco-2 assays will allow for a robust classification of the compound's absorption potential.

Assay	Parameter	Expected Value for (2S)-1-[(oxetan-3-yl)amino]propan-2-ol	Interpretation
PAMPA	Pe (10 ⁻⁶ cm/s)	1 - 10	Moderate to high passive permeability is anticipated due to the small size and potential for improved solubility from the oxetane and hydroxyl groups.
Caco-2	P _{app} (A → B) (10 ⁻⁶ cm/s)	> 5	Indicates good potential for intestinal absorption.
Caco-2	Efflux Ratio (P _{app} B → A / P _{app} A → B)	< 2	Suggests the compound is not a significant substrate for efflux transporters like P-gp.

1.1.3 Experimental Workflow: Permeability Assessment



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Caption: Workflow for in vitro permeability assessment using PAMPA and Caco-2 assays.

1.1.4 Detailed Protocol: Caco-2 Permeability Assay

- Cell Culture: Seed Caco-2 cells onto 96-well Transwell plates at a density of ~60,000 cells/cm² and culture for 21 days in a suitable medium to allow for differentiation into a polarized monolayer.
- Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values indicative of robust tight junction formation (typically >200 Ω·cm²).
- Compound Preparation: Prepare a working solution of **(2S)-1-[(oxetan-3-yl)amino]propan-2-ol** (e.g., 10 μM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Permeability Measurement (Apical to Basolateral):
 - Remove the culture medium from both the apical (A) and basolateral (B) chambers.
 - Add the compound working solution to the apical chamber.
 - Add fresh transport buffer to the basolateral chamber.
- Permeability Measurement (Basolateral to Apical):
 - Add fresh transport buffer to the apical chamber.
 - Add the compound working solution to the basolateral chamber. This is done to determine the efflux ratio.
- Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- Sample Collection and Analysis: At the end of the incubation, collect samples from both donor and receiver chambers. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[\[10\]](#)
- Calculation: Calculate the apparent permeability coefficient (P_{app}) for both directions and determine the efflux ratio.

Distribution: Understanding Tissue Availability

The extent to which a drug distributes into tissues is governed by its binding to plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.^[11] Therefore, determining the plasma protein binding (PPB) is a critical step.

In Vitro Plasma Protein Binding (PPB) Assessment

2.1.1 Rationale for Assay Selection

- **Equilibrium Dialysis:** This method is considered the gold standard for PPB determination.^[11] ^[12] It involves dialyzing a drug-spiked plasma sample against a protein-free buffer through a semi-permeable membrane. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct calculation of the bound and unbound fractions. The use of Rapid Equilibrium Dialysis (RED) devices offers a high-throughput format for this assay. ^[13]

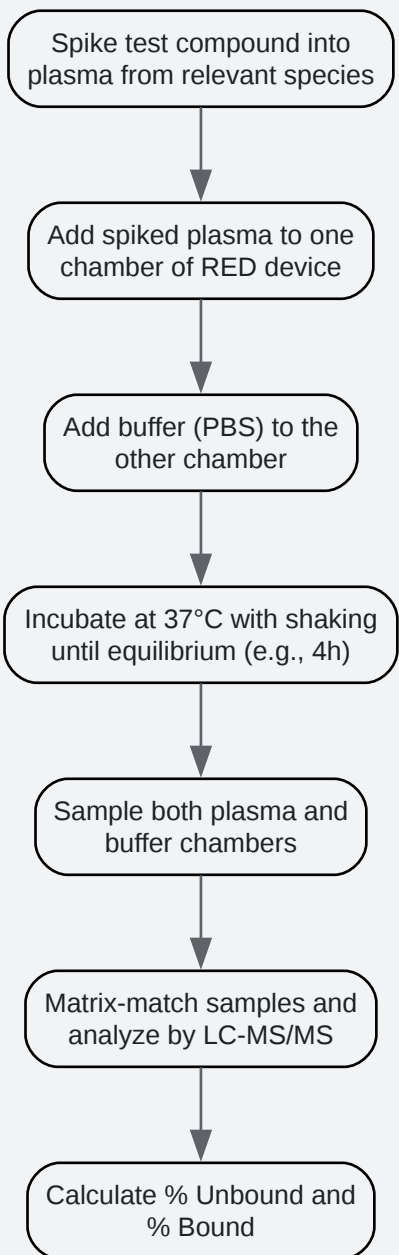
2.1.2 Data Presentation: Expected PPB Profile

The oxetane moiety is known to increase polarity, which may lead to lower plasma protein binding compared to more lipophilic analogues.^[4]

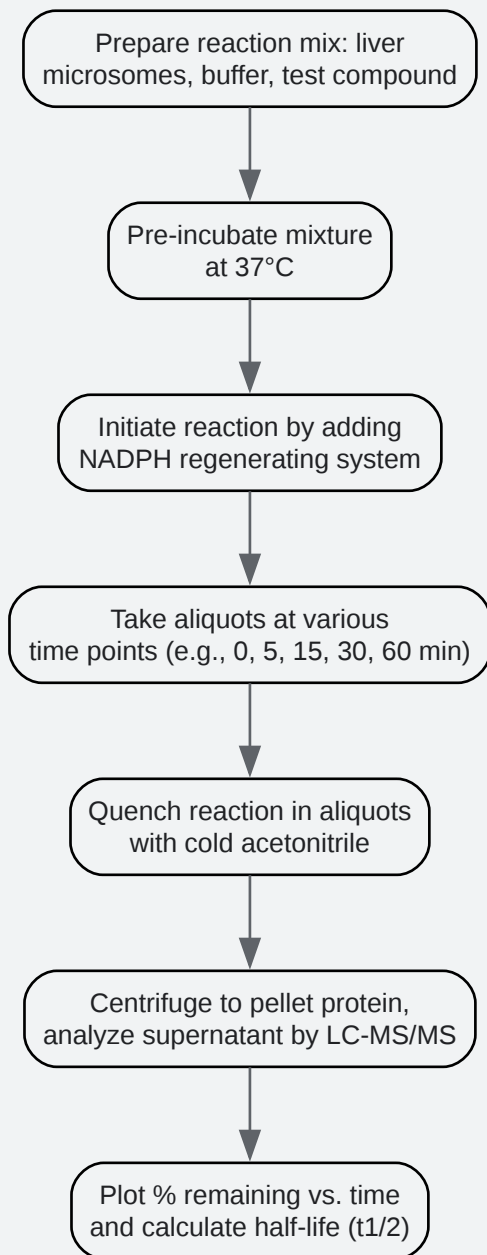
Species	Parameter	Expected Value	Interpretation
Human	% Unbound	> 10%	Low to moderate binding. A higher unbound fraction suggests better tissue distribution and potentially lower risk of displacement-based drug-drug interactions.
Rat	% Unbound	> 10%	Provides data for interpreting rodent efficacy and toxicology studies.
Mouse	% Unbound	> 10%	Provides data for interpreting rodent efficacy and toxicology studies.

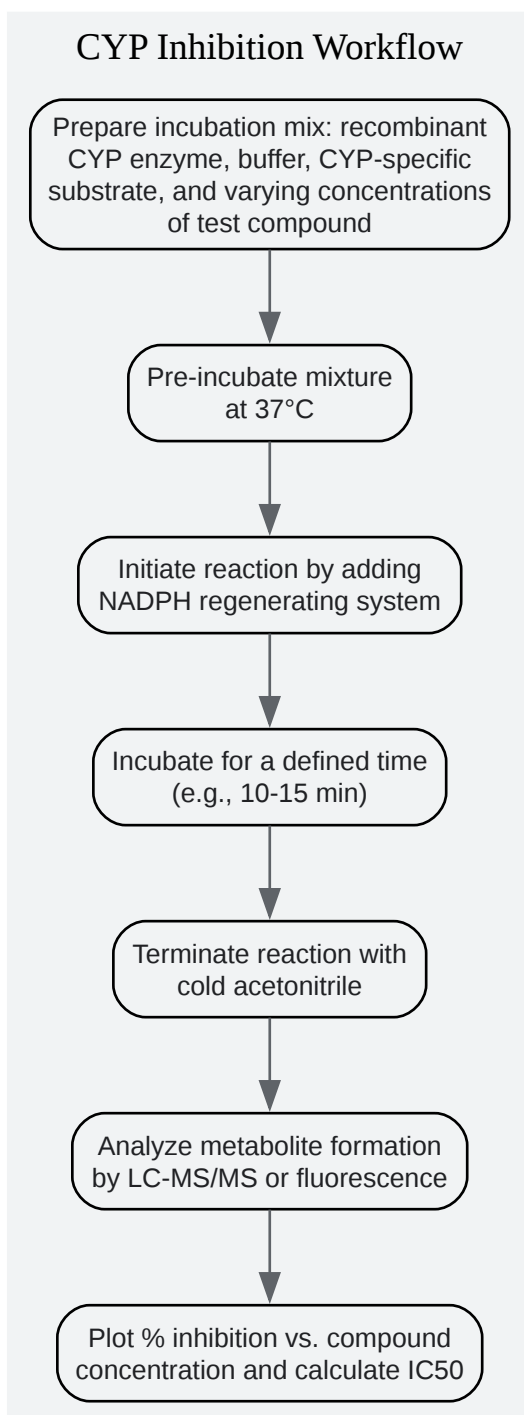
2.1.3 Experimental Workflow: Equilibrium Dialysis PPB Assay

Equilibrium Dialysis Workflow



Microsomal Stability Workflow





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Caption: Workflow for determining the IC₅₀ of a compound against major CYP450 isoforms.

3.2.4 Detailed Protocol: LC-MS/MS-based CYP Inhibition Assay

- Incubation Mixture Preparation: For each CYP isoform, prepare a master mix containing phosphate buffer (pH 7.4), recombinant human CYP enzyme, and a specific probe substrate. 2[14]. Test Compound Addition: In a 96-well plate, add varying concentrations of **(2S)-1-[(oxetan-3-yl)amino]propan-2-ol** (e.g., 0.1 to 100 μ M) to the wells. Include a vehicle control (no inhibitor) and a positive control inhibitor. 3[15]. Reaction Initiation: Pre-incubate the plate at 37°C. Initiate the reactions by adding an NADPH regenerating system.
- Incubation and Termination: Incubate for a short, linear period (e.g., 10 minutes) at 37°C. Terminate the reaction by adding ice-cold acetonitrile.
- Analysis: Centrifuge the plate, and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
- IC50 Calculation: Calculate the percent inhibition at each concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic (PK) Study: A Holistic View

While in vitro assays provide crucial early data, an in vivo study is essential to understand how ADME properties integrate in a living system. A[16] preliminary PK study in a rodent model (e.g., rat) provides key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

[17]##### 4.1 Rationale for In Vivo Study

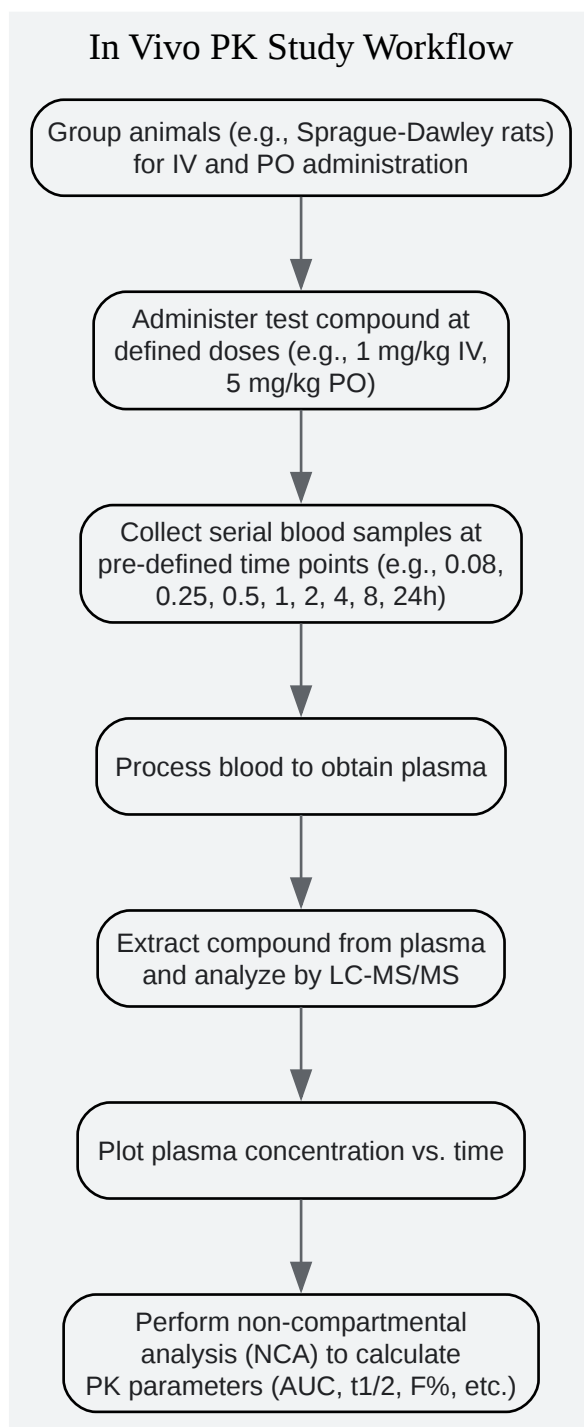
An in vivo PK study is necessary to:

- Determine the exposure of the compound after administration. *[18] Calculate fundamental PK parameters that inform dose selection for efficacy and toxicology studies. *[16] Assess oral bioavailability by comparing exposure after oral (PO) and intravenous (IV) administration.

Data Presentation: Hypothetical In Vivo PK Parameters

Parameter	IV Administration (1 mg/kg)	PO Administration (5 mg/kg)	Interpretation
C _{max} (ng/mL)	500	800	Maximum observed concentration.
T _{max} (h)	0.1	0.5	Time to reach C _{max} . A short T _{max} indicates rapid absorption.
AUC _{last} (h*ng/mL)	1200	2400	Area under the concentration-time curve, representing total drug exposure.
t _{1/2} (h)	2.5	2.7	Elimination half-life.
Clearance (mL/min/kg)	15	-	Rate of drug removal from the body.
V _{ss} (L/kg)	3.0	-	Volume of distribution at steady state. A value >0.7 L/kg suggests tissue distribution.
Bioavailability (F%)	-	40%	The fraction of the oral dose that reaches systemic circulation.

Experimental Workflow: Rodent PK Study



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Caption: Workflow for a preliminary in vivo pharmacokinetic study in rats.

Detailed Protocol: Rat Pharmacokinetic Study

- Animal Model: Use male Sprague-Dawley rats (n=3 per group). 2[18]. Dose Formulation: Prepare a solution of the test compound suitable for both IV (e.g., in saline) and PO (e.g., in water or a suspension) administration.
- Administration:
 - IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
 - PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.
- Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). 5[16]. Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of **(2S)-1-[(oxetan-3-yl)amino]propan-2-ol** in rat plasma.
- Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters. Calculate oral bioavailability (F%) using the formula: $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Conclusion

This comprehensive guide details a strategic and methodologically sound approach to characterizing the early ADME profile of **(2S)-1-[(oxetan-3-yl)amino]propan-2-ol**. By systematically evaluating its absorption, distribution, and metabolism using a combination of high-throughput in vitro assays and a confirmatory in vivo pharmacokinetic study, researchers can build a robust data package. This information is invaluable for making informed decisions, guiding structure-activity relationship (SAR) development, and ultimately increasing the probability of advancing a safe and efficacious drug candidate into further development.

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